molecular formula C12H15N B1391968 3-(2-Cyclohexenyl)-4-methylpyridine CAS No. 1187163-25-2

3-(2-Cyclohexenyl)-4-methylpyridine

Cat. No. B1391968
M. Wt: 173.25 g/mol
InChI Key: ZFYRWLYEWWQUFS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Imaging Applications in Neuroscience

The development of positron emission tomography (PET) tracers like 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) has advanced neuroscience research, particularly in imaging fatty acid amide hydrolase (FAAH) in brain tissues. [(11)C]MFTC synthesis involves reacting 3-hydroxy-2-methylpyridine with [(11)C]phosgene and further reactions, leading to its application in visualizing FAAH distribution in rat and monkey brains through PET imaging. High uptake of this compound in FAAH-rich organs demonstrates its potential for in vivo brain imaging and the study of neurological functions and disorders (Kumata et al., 2015).

Neuropharmacology and Behavioral Studies

Methylpyridine derivatives have been studied for their pharmacological effects, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Compounds derived from 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine have shown potent and selective agonistic properties toward α4β2-nAChRs. These studies contribute to understanding the mechanisms underlying antidepressant effects and offer insights into the potential therapeutic applications of these compounds in treating mood disorders and enhancing cognitive functions (Onajole et al., 2016).

Drug Metabolism and Pharmacokinetics

Research on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, has expanded knowledge in the field of drug metabolism and pharmacokinetics. Such studies assess the drug's bioavailability, tissue distribution, and metabolic pathways, essential for developing effective therapeutic agents against fibrosis and possibly other diseases. The pharmacokinetic profiles of these compounds in various animal models lay the groundwork for their potential application in human medicine (Kim et al., 2008).

Neurotoxicity and Neuroprotection Studies

Methylpyridines, including 1-methyl-4-phenylpyridinium (MPP+), have been used to study mechanisms of neurotoxicity and neuroprotection, particularly in models of Parkinson's disease. These compounds help in understanding the role of mitochondrial dysfunction and oxidative stress in neurodegenerative diseases and testing potential neuroprotective agents. The insights gained from these studies contribute to developing strategies for preventing or treating conditions like Parkinson's disease and other neurodegenerative disorders (Matthews et al., 1998).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-cyclohex-2-en-1-yl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYRWLYEWWQUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclohexenyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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